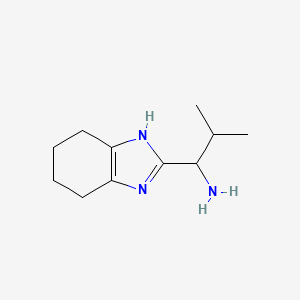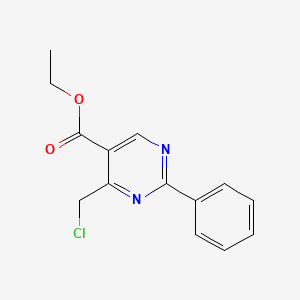
N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline: is an organic compound with the molecular formula C12H17NS It is characterized by the presence of a cyclopropylethyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline typically begins with commercially available aniline derivatives.
Methylsulfanylation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and suitable catalysts.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding aniline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Functionalized aniline derivatives with various substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylethyl group and methylsulfanyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline
- N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline
Comparison:
- Structural Differences: The position of the methylsulfanyl group on the benzene ring differentiates these compounds.
- Reactivity: The position of substituents affects the reactivity and types of reactions the compounds can undergo.
- Applications: Each compound may have unique applications based on its structural and chemical properties.
Eigenschaften
Molekularformel |
C12H17NS |
|---|---|
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N-(1-cyclopropylethyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NS/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
BQQOYJPMJVCHCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)NC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


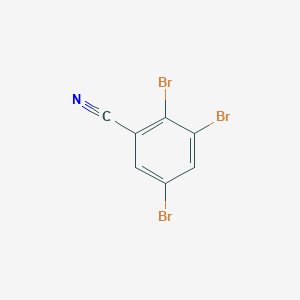

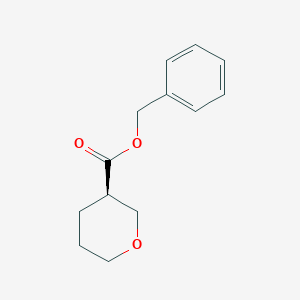

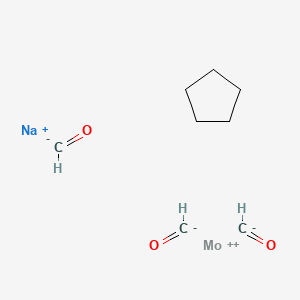




![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)

